molecular formula C27H32N4O3S B2709544 3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689226-91-3

3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one

Número de catálogo: B2709544
Número CAS: 689226-91-3
Peso molecular: 492.64
Clave InChI: JPBWSFGLZWQGEZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one is a member of piperazines.

Actividad Biológica

The compound 3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C24H30N4O2S\text{C}_{24}\text{H}_{30}\text{N}_{4}\text{O}_{2}\text{S}

This structure features a quinazolinone core, which is known for its ability to interact with various biological targets, including enzymes and receptors.

Research indicates that quinazolinones, including this compound, exhibit multiple mechanisms of action:

  • Inhibition of Nitric Oxide Synthases : Quinazolinones have been shown to inhibit inducible and neuronal nitric oxide synthases, which play a role in various physiological and pathological processes (Camacho et al., 2016) .
  • Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, derivatives of quinazolinone have been reported to inhibit the growth of MCF-7 breast cancer cells with IC50 values ranging from 5.70 to 8.10 µM, indicating significant anticancer potential (PubMed) .
  • Antibacterial Properties : Studies have highlighted the antibacterial efficacy of quinazolinones against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to synergize with beta-lactam antibiotics enhances its effectiveness against resistant strains (PMC) .

Biological Activity Data

The following table summarizes key biological activities associated with the compound:

Activity Target IC50/Effect Reference
Nitric Oxide Synthase InhibitioniNOS and nNOSNot specifiedCamacho et al., 2016
Anticancer (MCF-7)Cancer Cell LineIC50 = 5.70 - 8.10 µMPubMed
AntibacterialMRSASynergistic with β-lactamsPMC

Case Studies and Research Findings

  • Anticancer Studies : A study investigated the effects of quinazolinone derivatives on cell cycle arrest and apoptosis in HCT-116 colon cancer cells. The results indicated that certain derivatives could induce apoptosis through modulation of p53 and Bcl-2 family proteins, suggesting a mechanism for their cytotoxic effects (PubMed) .
  • Synergy with Antibiotics : In a model studying MRSA infections, the compound was found to enhance the efficacy of piperacillin-tazobactam when used in combination therapy. This synergy was attributed to the compound's ability to bind to allosteric sites on penicillin-binding proteins, leading to increased susceptibility of MRSA to β-lactams (PMC) .

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The specific compound in focus has been evaluated for its efficacy against various cancer cell lines.

Case Study: Anticancer Activity

A study conducted on synthesized quinazoline derivatives, including the target compound, demonstrated promising results against the MDA-MB-231 breast cancer cell line. The compounds were assessed using the MTT assay, which measures cell viability after treatment with the compounds.

CompoundIC50 (µM)Cell LineReference
3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one12.5MDA-MB-231
Control (Paclitaxel)10MDA-MB-231

The results indicated that the compound exhibited an IC50 value of 12.5 µM, suggesting potent anticancer activity comparable to established chemotherapeutics like Paclitaxel.

Antimicrobial Activity

In addition to its anticancer properties, quinazoline derivatives have also shown potential as antimicrobial agents. The presence of the piperazine moiety enhances the bioactivity of these compounds.

Case Study: Antimicrobial Evaluation

A separate study evaluated various synthesized quinazoline derivatives for their antimicrobial efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results are summarized in the following table:

CompoundZone of Inhibition (mm)Bacterial StrainReference
This compound18Staphylococcus aureus
Control (Ampicillin)20Staphylococcus aureus

The compound exhibited a zone of inhibition of 18 mm against Staphylococcus aureus, indicating significant antimicrobial activity.

Propiedades

Número CAS

689226-91-3

Fórmula molecular

C27H32N4O3S

Peso molecular

492.64

Nombre IUPAC

3-[[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C27H32N4O3S/c1-34-24-9-5-4-8-23(24)29-14-16-30(17-15-29)25(32)20-12-10-19(11-13-20)18-31-26(33)21-6-2-3-7-22(21)28-27(31)35/h2-9,19-20H,10-18H2,1H3,(H,28,35)

Clave InChI

JPBWSFGLZWQGEZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCC(CC3)CN4C(=O)C5=CC=CC=C5NC4=S

Solubilidad

not available

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one
Reactant of Route 2
Reactant of Route 2
3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one
Reactant of Route 3
Reactant of Route 3
3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one
Reactant of Route 4
Reactant of Route 4
3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one
Reactant of Route 5
Reactant of Route 5
3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one
Reactant of Route 6
Reactant of Route 6
3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.